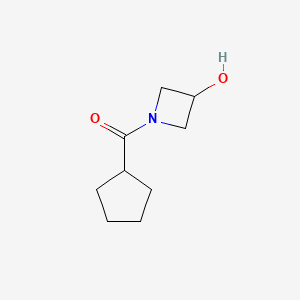
Cyclopentyl(3-hydroxyazetidin-1-yl)methanone
Übersicht
Beschreibung
Cyclopentyl(3-hydroxyazetidin-1-yl)methanone (CHAM) is an organic compound that belongs to the class of azetidinones, which are cyclic molecules containing a nitrogen atom within a five-membered ring. CHAM has been studied for its potential applications in various scientific fields due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Cyclopentyl(3-hydroxyazetidin-1-yl)methanone has been studied for its potential applications in various scientific fields. It has been used as a building block for the synthesis of biologically active molecules and as a catalyst for organic reactions. It has also been studied for its potential applications in the fields of medicine, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of Cyclopentyl(3-hydroxyazetidin-1-yl)methanone is not fully understood. However, it is believed that Cyclopentyl(3-hydroxyazetidin-1-yl)methanone interacts with proteins and enzymes in a manner that causes them to become less active, which in turn results in the inhibition of certain biochemical processes.
Biochemical and Physiological Effects
Cyclopentyl(3-hydroxyazetidin-1-yl)methanone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, as well as to inhibit the expression of certain genes. It has also been shown to have anti-inflammatory, anti-oxidative, and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of Cyclopentyl(3-hydroxyazetidin-1-yl)methanone in laboratory experiments has several advantages. It is a relatively inexpensive compound, and its synthesis is relatively straightforward. Additionally, it can be used as a building block for the synthesis of other biologically active molecules. However, there are also some limitations associated with its use in laboratory experiments. For example, it has a relatively short shelf life, and it is not very soluble in water.
Zukünftige Richtungen
There are several potential future directions for the use of Cyclopentyl(3-hydroxyazetidin-1-yl)methanone in scientific research. It could be used to develop new drugs or treatments for diseases, or to explore its potential applications in the fields of biochemistry, pharmacology, and medicine. Additionally, it could be used to synthesize new compounds with unique properties, or to study its mechanism of action in more detail. Finally, it could be used to develop new methods for the synthesis of other biologically active molecules.
Eigenschaften
IUPAC Name |
cyclopentyl-(3-hydroxyazetidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-8-5-10(6-8)9(12)7-3-1-2-4-7/h7-8,11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWSYTUCRJZDMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl(3-hydroxyazetidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



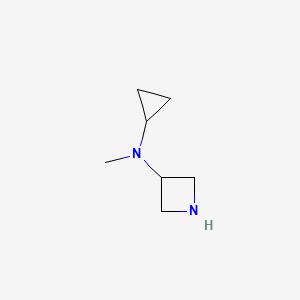
![1-[3-Bromo-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone](/img/structure/B1468490.png)
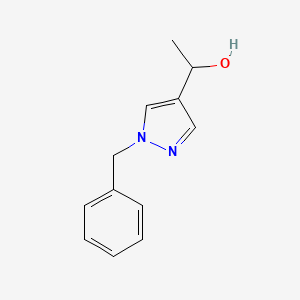
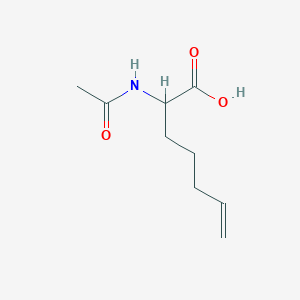

![[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1468499.png)
![6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B1468500.png)

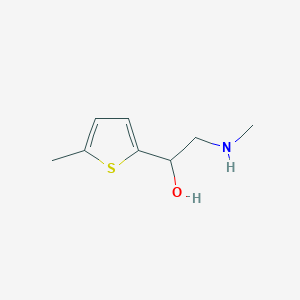
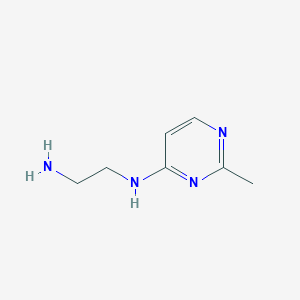
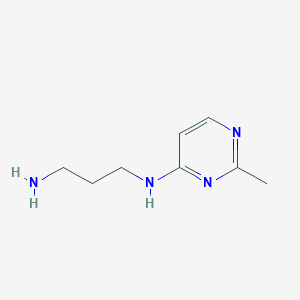
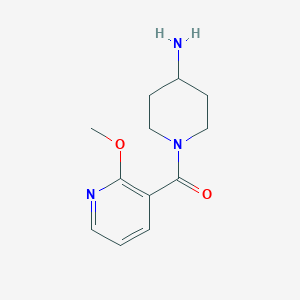

![[4-(Phthalazin-1-yloxy)cyclohexyl]amine](/img/structure/B1468510.png)